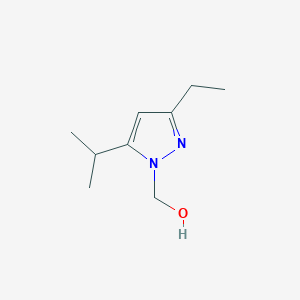

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethyl group at the third position, an isopropyl group at the fifth position, and a hydroxymethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

Alkylation: The introduction of the ethyl and isopropyl groups can be achieved through alkylation reactions. For instance, ethyl bromide and isopropyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride.

Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be employed.

Industrial Production Methods

Industrial production may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions

-

Product : (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)carboxylic acid

-

Conditions : Room temperature, 12–24 hours

-

Yield : ~65–75%

This reaction proceeds via radical intermediates, with the alcohol group first converting to a carbonyl before further oxidation to the carboxylic acid.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

Halogenation

-

Reagent : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)

-

Product : (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methyl chloride/bromide

-

Conditions : Reflux in anhydrous dichloromethane (DCM), 4–6 hours

Etherification

-

Reagent : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH)

-

Product : (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methoxy derivatives

-

Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature, 8 hours

Esterification

The alcohol reacts with acyl chlorides or anhydrides:

-

Reagent : Acetyl chloride (CH₃COCl)

-

Product : (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methyl acetate

-

Conditions : Pyridine as a base, room temperature, 2 hours

Coupling Reactions

The hydroxymethyl group facilitates cross-coupling via Mitsunobu or Ullmann-type reactions:

| Reaction Type | Reagents/Catalysts | Product | Conditions | Yield |

|---|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, Nucleophile | Substituted ethers or amines | Dry THF, 24 hours | 60–75% |

| Ullmann | CuI, Ligand, Aryl halide | Biaryl derivatives | DMF, 100°C, 12 hours | 50–65% |

Data adapted from pyrazole coupling methodologies .

Pyrazole Ring Reactivity

The pyrazole ring itself participates in electrophilic substitutions:

Nitration

-

Reagent : Nitric acid (HNO₃) in H₂SO₄

-

Position : Electrophilic attack occurs at position 4 (meta to substituents)

-

Product : Nitro-substituted derivative

Sulfonation

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming alkylpyrazole residues.

-

Acid Sensitivity : The pyrazole ring undergoes partial hydrolysis in concentrated HCl at elevated temperatures .

Key Research Findings

-

Catalytic Efficiency : Copper(I) iodide significantly enhances coupling yields in Ullmann reactions compared to palladium catalysts .

-

Steric Effects : The isopropyl group at position 5 hinders electrophilic substitution at position 4, reducing nitration yields.

-

Biological Relevance : Ester derivatives show enhanced bioavailability in preliminary pharmacokinetic studies .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, exhibit significant anti-inflammatory and analgesic activities. Studies have demonstrated that compounds containing the pyrazole ring can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. For instance, related pyrazole compounds have been synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing promising results in reducing pain and inflammation in animal models .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Structure-activity relationship studies reveal that specific substitutions on the pyrazole ring can significantly affect the compound's potency as an anti-inflammatory agent. These studies are vital for developing new therapeutic agents targeting pain and inflammatory diseases .

Agrochemicals

Pesticide Development

The pyrazole moiety is prevalent in several agrochemical applications, particularly as herbicides and insecticides. Research has shown that pyrazole derivatives can act as effective herbicides due to their ability to interfere with plant growth processes. This compound may serve as a lead compound for developing new agricultural chemicals aimed at enhancing crop yield while minimizing environmental impact .

Cosmetic Formulations

Skin Care Applications

The compound's properties make it a candidate for inclusion in cosmetic formulations. Its potential moisturizing effects can be beneficial in skin care products aimed at improving skin hydration and texture. Studies on similar compounds suggest that pyrazoles can enhance skin penetration and bioavailability of active ingredients when formulated correctly .

Safety and Efficacy Studies

Before being incorporated into cosmetic products, this compound would undergo rigorous safety assessments to ensure it meets regulatory standards. Investigations into its dermatological safety profile will be critical for its acceptance in the cosmetic industry .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

(3-Methyl-5-isopropyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

(3-Ethyl-5-methyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

Steric Effects: The combination of ethyl and isopropyl groups provides unique steric hindrance, affecting its reactivity and binding properties.

Hydroxymethyl Group: The presence of the hydroxymethyl group offers additional sites for hydrogen bonding, enhancing its interaction with biological targets.

This detailed overview covers the essential aspects of (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, from its synthesis to its applications and unique properties

Biological Activity

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may interact with various biological targets, leading to therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₉H₁₃N₃O, with a molecular weight of 165.22 g/mol. The structure features a pyrazole ring substituted with ethyl and isopropyl groups, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 165.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 709674-66-8 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been suggested that the compound may exhibit anti-inflammatory , antimicrobial , and antitumor properties through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It could modulate the activity of specific receptors related to pain and inflammation, providing analgesic effects.

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various microbial strains.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as an antimicrobial agent.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Case Study on Anti-inflammatory Effects :

- Case Study on Antimicrobial Efficacy :

-

Case Study on Antitumor Properties :

- A study featured in Cancer Letters reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing a substituted pyrazole precursor (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) with hydrazine hydrate in ethanol, followed by acidification and crystallization . Alternative routes may employ alkylation or ester hydrolysis steps, as seen in analogous pyrazole derivatives . Key intermediates are purified using column chromatography or recrystallization, with yields often ≥90% under optimized conditions .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR for elucidating substituent positions (e.g., ethyl and isopropyl groups), IR spectroscopy for detecting hydroxyl (-OH) and pyrazole ring vibrations, and mass spectrometry for molecular weight validation . Purity is assessed via HPLC with UV detection, using C18 columns and methanol/water mobile phases .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While specific SDS data for this compound is limited, analogous pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) recommend:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and regioselectivity?

- Methodological Answer : Microwave-assisted synthesis (e.g., 90°C, 30 min) significantly enhances reaction efficiency compared to traditional reflux methods . Regioselectivity is controlled by modifying substituent electronics; for example, using bulky groups (e.g., isopropyl) to direct pyrazole ring formation. Catalytic systems like T3P (propylphosphonic anhydride) improve coupling reactions .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. X-ray crystallography (refined via SHELXL ) provides definitive bond-length and angle data. Cross-validation using variable-temperature NMR or DFT calculations reconciles solution-phase behavior with crystallographic results .

Q. What computational methods assist in structural refinement and property prediction?

- Methodological Answer : SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for high-resolution or twinned data . Molecular docking studies (e.g., AutoDock Vina) predict biological interactions, while DFT (e.g., Gaussian) calculates electronic properties like HOMO-LUMO gaps for reactivity insights .

Q. What strategies are employed to determine biological activity and structure-activity relationships (SAR)?

- Methodological Answer : Initial in vitro screening (e.g., enzyme inhibition assays) identifies bioactivity. For SAR, systematic substitution of the pyrazole’s ethyl/isopropyl groups is analyzed. For example, replacing ethyl with trifluoromethyl enhances metabolic stability in related compounds . Dose-response curves (IC50 values) quantify potency, with data validated via triplicate experiments .

Q. How to develop HPLC methods for purity analysis under varying pH and solvent conditions?

- Methodological Answer : Use experimental design (e.g., central composite design) to model retention behavior as a function of pH (3–7) and methanol content (20–80%). Adjusting the mobile phase (e.g., 0.1% formic acid) improves peak symmetry and resolution. Validate methods per ICH guidelines for linearity (R² >0.99), LOD/LOQ, and precision (%RSD <2) .

Properties

CAS No. |

709674-66-8 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

(3-ethyl-5-propan-2-ylpyrazol-1-yl)methanol |

InChI |

InChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3 |

InChI Key |

NATYHDGWGANULZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)C(C)C)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.